molecular formula C26H51P B12066192 9-Stearyl-9-phosphabicyclo(3.3.1)nonane CAS No. 99886-25-6

9-Stearyl-9-phosphabicyclo(3.3.1)nonane

Cat. No.: B12066192
CAS No.: 99886-25-6
M. Wt: 394.7 g/mol
InChI Key: CMTVKSLVXRIWBW-UHFFFAOYSA-N
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Description

9-Stearyl-9-phosphabicyclo(3.3.1)nonane: is a chemical compound with the molecular formula C26H51P and a molecular weight of 394.656901 g/mol This compound is characterized by the presence of a phosphabicyclo nonane structure with a stearyl group attached to the phosphorus atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Stearyl-9-phosphabicyclo(3.3.1)nonane typically involves the reaction of a phosphabicyclo nonane precursor with a stearyl halide under specific conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction conditions may include the use of a solvent such as tetrahydrofuran (THF) and a base to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional steps such as purification by column chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions

9-Stearyl-9-phosphabicyclo(3.3.1)nonane can undergo various types of chemical reactions, including:

    Oxidation: The phosphorus atom in the compound can be oxidized to form phosphine oxides.

    Reduction: The compound can be reduced under specific conditions to form phosphines.

    Substitution: The stearyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as alkyl or aryl halides can be used in the presence of a base.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Phosphines.

    Substitution: Alkyl or aryl substituted phosphabicyclo nonane derivatives.

Scientific Research Applications

9-Stearyl-9-phosphabicyclo(3.3.1)nonane has several applications in scientific research, including:

    Chemistry: It is used as a ligand in coordination chemistry and catalysis.

    Biology: The compound can be used in the study of biological systems involving phosphorus-containing compounds.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 9-Stearyl-9-phosphabicyclo(3.3.1)nonane involves its interaction with molecular targets through its phosphorus atom. The compound can form coordination complexes with metal ions, which can then participate in various catalytic processes. The stearyl group provides hydrophobic interactions that can influence the compound’s solubility and reactivity.

Comparison with Similar Compounds

Similar Compounds

    9-Borabicyclo(3.3.1)nonane: An organoborane compound used in hydroboration reactions.

    9-Phosphabicyclo(3.3.1)nonane: A similar compound without the stearyl group.

Uniqueness

9-Stearyl-9-phosphabicyclo(3.3.1)nonane is unique due to the presence of the stearyl group, which imparts specific chemical properties and potential applications that are not observed in other similar compounds. The stearyl group enhances the compound’s hydrophobicity and can influence its interactions with other molecules.

Properties

CAS No.

99886-25-6

Molecular Formula

C26H51P

Molecular Weight

394.7 g/mol

IUPAC Name

9-octadecyl-9-phosphabicyclo[3.3.1]nonane

InChI

InChI=1S/C26H51P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24-27-25-20-18-21-26(27)23-19-22-25/h25-26H,2-24H2,1H3

InChI Key

CMTVKSLVXRIWBW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCP1C2CCCC1CCC2

Origin of Product

United States

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